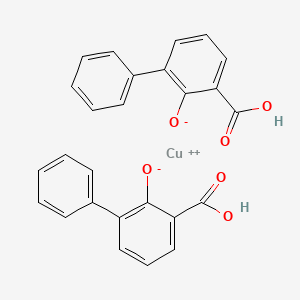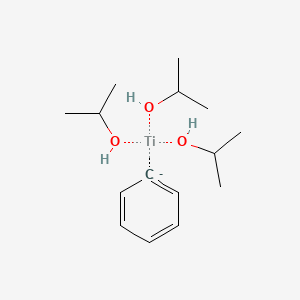
4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 2,4-dichloroaniline with 2,4-dichlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The benzoxazole ring can participate in condensation reactions with other compounds to form new chemical entities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: This compound shares structural similarities with 4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine, including the presence of chlorine atoms and a heterocyclic ring.
2,4-Diamino-6-chloropyrimidine: Another compound with a similar core structure and potential biological activities.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the benzoxazole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H6Cl4N2O |
|---|---|
Peso molecular |
348.0 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Cl4N2O/c14-5-1-2-6(7(15)3-5)13-19-12-9(20-13)4-8(16)11(18)10(12)17/h1-4H,18H2 |
Clave InChI |
MJTDVFQBEVEONP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


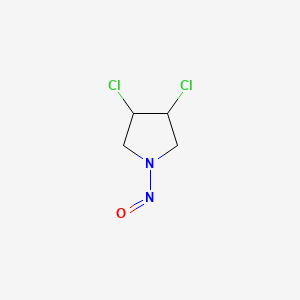
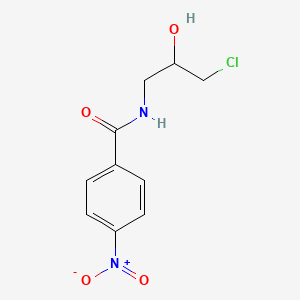
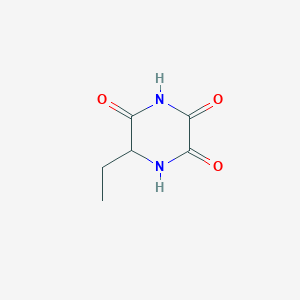

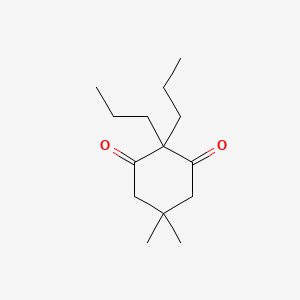
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)

